
(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol
Overview
Description
The compound “(1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol” is an organic molecule that contains a pyrazole ring and a pyridine ring . The pyrazole ring is a five-membered ring with two nitrogen atoms, and the pyridine ring is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a pyridine ring via a methylene bridge . The cyclopropylmethyl group is attached to the pyrazole ring, and the methanol group is attached to the pyrazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and pyridine rings, both of which are aromatic and thus relatively stable . The alcohol group (-OH) could potentially be involved in reactions such as esterification or oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar alcohol group could increase its solubility in polar solvents . Its melting and boiling points would depend on factors such as the size and shape of the molecule and the types of intermolecular forces present .Scientific Research Applications
Organometallic Complex Synthesis and Structural Studies
Research has demonstrated the synthesis of organometallic complexes involving pyrazole and pyridine-based ligands, leading to the formation of structures with potential applications in catalysis and materials science. For instance, the reaction of pyrazole-derived ligands with platinum group metal complexes resulted in mononuclear complexes characterized by their spectral and structural properties, which did not involve the nitrile group in complexation, indicating its potential as a free pendant group in further reactions (Sairem et al., 2012).
Antimicrobial Activity
Synthetic efforts have led to the development of pyrazoline derivatives exhibiting significant antimicrobial activity. For example, the synthesis of certain pyrazoline derivatives showed good antimicrobial activity comparable with standard drugs, highlighting their potential as antimicrobial agents (Kumar et al., 2012).
Advanced Material Synthesis
The synthesis of new materials through the manipulation of pyrazole and pyridine moieties has been explored, resulting in compounds with unique structural and potentially useful physical properties. One study reported the synthesis of mononuclear complexes with interesting crystalline architectures and spectroscopy, demonstrating the versatility of these ligands in designing new materials (Zhu et al., 2014).
Catalysis
The development of catalysts utilizing pyrazole and pyridine ligands has been a focus, aiming to improve the efficiency of chemical reactions. Research on in situ copper complexes with these ligands showed promising catecholase activities, indicative of their potential use in catalytic applications (Mouadili et al., 2013).
Anticancer Research
Organometallic complexes featuring pyrazole and pyridine-based ligands have been synthesized and studied for their potential anticancer properties. These studies involve the exploration of novel chemical entities that could inhibit the growth of cancer cells, contributing to the development of new anticancer drugs (Stepanenko et al., 2011).
Properties
IUPAC Name |
[1-(cyclopropylmethyl)-3-pyridin-2-ylpyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-9-11-8-16(7-10-4-5-10)15-13(11)12-3-1-2-6-14-12/h1-3,6,8,10,17H,4-5,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHCLNOZPRUFFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CC=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-cyclopentyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482456.png)
![2-Chloro-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]propan-1-one](/img/structure/B1482457.png)
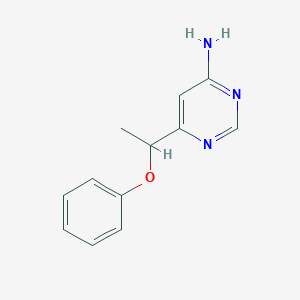
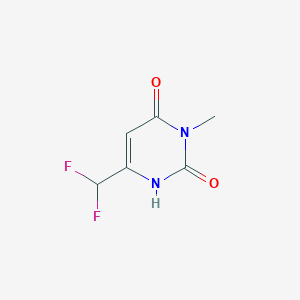
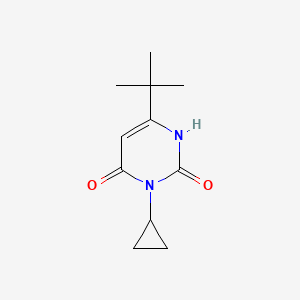
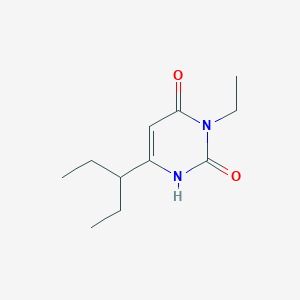
![2-(2-(thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482467.png)
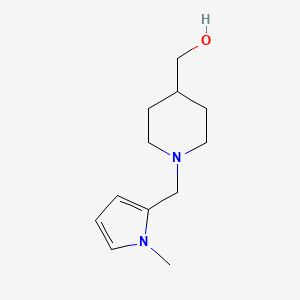
![2-(2-(thiophen-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1482469.png)

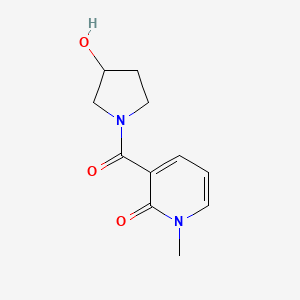
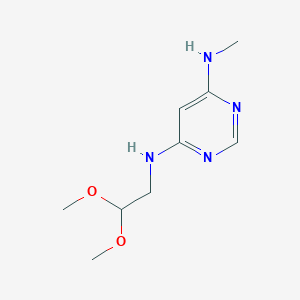
![2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1482477.png)
